molecular formula C21H24N2O5 B248389 [4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone

[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone

Numéro de catalogue B248389
Poids moléculaire: 384.4 g/mol
Clé InChI: PPJFQUVPDBWDNK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, and its inhibition has been found to be effective in treating various diseases, including cancer and autoimmune disorders.

Mécanisme D'action

TAK-659 works by binding to the active site of BTK and inhibiting its activity. BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition prevents the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. This mechanism of action has been found to be effective in treating B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
TAK-659 has been found to have significant biochemical and physiological effects on B-cells. Its inhibition of BTK activity prevents the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. This effect has been found to be dose-dependent, with higher doses leading to more significant effects.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages and limitations for lab experiments. Its potent inhibition of BTK makes it a valuable tool for studying the B-cell receptor signaling pathway and its role in disease. However, its specificity for BTK may limit its use in studying other signaling pathways. Additionally, its high potency may require careful dosing to avoid off-target effects.

Orientations Futures

There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that target multiple signaling pathways to improve treatment efficacy. Another area of interest is the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for BTK. Additionally, further studies are needed to elucidate the role of BTK in autoimmune disorders and to explore the potential of TAK-659 in treating these diseases.
Conclusion:
In conclusion, [4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone is a chemical compound with significant potential for treating various diseases. Its potent inhibition of BTK has been found to be effective in treating B-cell malignancies and autoimmune disorders. Further research is needed to explore its potential in combination therapies and to develop analogs with improved pharmacokinetic properties and selectivity for BTK.

Méthodes De Synthèse

The synthesis of [4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone involves a multi-step process that starts with the reaction of 4-bromo-2-methoxybenzoic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to form the final compound. The synthesis of TAK-659 has been optimized to improve its purity and yield, making it a viable candidate for large-scale production.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential applications in treating various diseases. BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been found to be effective in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has been shown to be a potent inhibitor of BTK, and its efficacy in treating these diseases has been demonstrated in preclinical studies.

Propriétés

Nom du produit

[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone

Formule moléculaire

C21H24N2O5

Poids moléculaire

384.4 g/mol

Nom IUPAC

(3,4-dimethoxyphenyl)-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H24N2O5/c1-26-17-7-5-4-6-16(17)21(25)23-12-10-22(11-13-23)20(24)15-8-9-18(27-2)19(14-15)28-3/h4-9,14H,10-13H2,1-3H3

Clé InChI

PPJFQUVPDBWDNK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC

SMILES canonique

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.